molecular formula C17H27ClN2O B12080356 (R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride

(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B12080356
M. Wt: 310.9 g/mol
InChI Key: WWLPPONEBUQIMX-XFULWGLBSA-N
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Description

“(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride” is a chiral benzamide derivative featuring a tert-butyl substituent at the para position of the benzamide core, a methyl group on the amide nitrogen, and a piperidin-3-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies. Its stereochemistry (R-configuration) is critical for target binding specificity, as seen in analogs targeting enzymes or receptors with chiral sensitivity .

Structurally, the compound combines lipophilic (tert-butyl) and hydrophilic (piperidine) elements, balancing membrane permeability and aqueous solubility. This design is consistent with optimization strategies for central nervous system (CNS)-targeting agents, where tert-butyl groups reduce metabolic degradation, and piperidine rings facilitate interactions with amine-binding pockets .

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-17(2,3)14-9-7-13(8-10-14)16(20)19(4)15-6-5-11-18-12-15;/h7-10,15,18H,5-6,11-12H2,1-4H3;1H/t15-;/m1./s1

InChI Key

WWLPPONEBUQIMX-XFULWGLBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)[C@@H]2CCCNC2.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of chiral catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted benzamide hydrochlorides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Substituents Key Modifications Yield (%) HRMS (Observed vs. Calculated) Reference
(R)-4-Decyl-N-(piperidin-3-yl)benzamide HCl (4e) Decyl chain at benzamide para position Lipophilic tail for membrane integration 67 345.2894 vs. 345.2900
(S)-4-Decyl-N-(piperidin-3-yl)benzamide HCl (4f) Decyl chain, S-configuration Stereochemistry impacts binding affinity 77 345.2894 vs. 345.2900
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide HCl (3b) Furan heterocycle at meta position Enhanced π-π stacking with aromatic targets 85 MS (EI) m/z: 379.1 (calc. 379.2)
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide HCl Morpholine-pyrimidine pharmacophore Kinase inhibition potential N/A Patent data (no HRMS reported)

Key Observations :

Substituent Effects :

  • The tert-butyl group in the target compound provides steric bulk and metabolic stability compared to the decyl chain in 4e/4f, which prioritizes lipophilicity over steric hindrance .
  • Heterocyclic modifications (e.g., furan in 3b) improve target engagement via π-π interactions but reduce solubility compared to aliphatic substituents .

Stereochemical Influence :

  • The R-configuration in the target compound may confer superior binding to chiral targets (e.g., transporters or enzymes) compared to its S-enantiomer or racemic mixtures, as seen in 4e vs. 4f .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties

Property Target Compound 4e 3b
Molecular Weight ~380 g/mol (estimated) 345.29 g/mol 379.2 g/mol
Melting Point Not reported 167–169°C 215–217°C
1H NMR (δ, ppm) Aromatic: ~7.4–7.6; Piperidine: ~3.2–3.5 Aromatic: 7.35–7.25; Piperidine: 3.40–3.10 Aromatic: 7.8–7.6; Furan: 8.1–7.9
Solubility (HCl salt) High (aqueous) Moderate in polar solvents Low (requires DMSO)

Analysis :

  • The target compound’s tert-butyl group likely shifts aromatic proton signals upfield compared to decyl or heterocyclic analogs due to electron-donating effects .
  • The piperidin-3-yl moiety’s protons resonate similarly across analogs (δ ~3.2–3.5), confirming consistent amine protonation in HCl salts .

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